molecular formula C6H7LiO3S2 B15324253 Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate

Cat. No.: B15324253
M. Wt: 198.2 g/mol
InChI Key: XERWQAIYHLQUAS-UHFFFAOYSA-M
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Description

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate: is a chemical compound with a unique structure that combines lithium, a methoxymethyl group, and a thiophene-2-sulfinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate typically involves the reaction of 4-(methoxymethyl)thiophene-2-sulfinic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction could produce sulfides.

Scientific Research Applications

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate exerts its effects involves interactions with molecular targets and pathways. The compound’s sulfinic acid group can participate in redox reactions, while the methoxymethyl group may influence its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 4-methylthiophene-2-sulfinate
  • Lithium 4-ethylthiophene-2-sulfinate
  • Lithium 4-(methoxymethyl)benzene-2-sulfinate

Uniqueness

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate is unique due to the presence of the methoxymethyl group, which can influence its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H7LiO3S2

Molecular Weight

198.2 g/mol

IUPAC Name

lithium;4-(methoxymethyl)thiophene-2-sulfinate

InChI

InChI=1S/C6H8O3S2.Li/c1-9-3-5-2-6(10-4-5)11(7)8;/h2,4H,3H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

XERWQAIYHLQUAS-UHFFFAOYSA-M

Canonical SMILES

[Li+].COCC1=CSC(=C1)S(=O)[O-]

Origin of Product

United States

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